molecular formula C8H5F6NS B1399820 2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile CAS No. 1240256-87-4

2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile

Cat. No.: B1399820
CAS No.: 1240256-87-4
M. Wt: 261.19 g/mol
InChI Key: YRJOIBSIPPXZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile is a chemical compound with the molecular formula C8H5F6NS and a molecular weight of 261.19 g/mol . This compound is characterized by the presence of a fluoro group and a pentafluorosulfur group attached to a phenylacetonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with pentafluorosulfur chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The fluoro and pentafluorosulfur groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form strong interactions with biological molecules makes it a useful tool in biochemical research.

    Medicine: Research into potential pharmaceutical applications includes the investigation of its effects on specific biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile involves its interaction with specific molecular targets. The fluoro and pentafluorosulfur groups can form strong interactions with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile can be compared with other similar compounds, such as:

    2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: This compound has a trifluoromethyl group instead of a pentafluorosulfur group, resulting in different chemical reactivity and biological activity.

    4-(Pentafluorosulfur)benzyl cyanide:

    2-Fluoro-4-(pentafluorosulfur)benzonitrile: Similar structure but without the acetonitrile group, leading to different reactivity and uses.

The uniqueness of this compound lies in its combination of fluoro and pentafluorosulfur groups, which impart distinct chemical and biological properties .

Properties

IUPAC Name

2-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NS/c9-8-5-7(16(10,11,12,13)14)2-1-6(8)3-4-15/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJOIBSIPPXZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801187285
Record name (OC-6-21)-[4-(Cyanomethyl)-3-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240256-87-4
Record name (OC-6-21)-[4-(Cyanomethyl)-3-fluorophenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240256-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[4-(Cyanomethyl)-3-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-(pentafluorosulfur)phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.